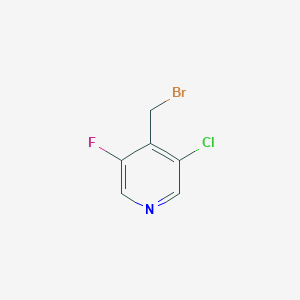

4-(Bromomethyl)-3-chloro-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like dichloromethane or acetone under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of Lewis acids like FeBr3 or AlCl3.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives .

Scientific Research Applications

4-(Bromomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.

1-Bromo-4-fluorobenzene: A mixed aryl halide used as a precursor in organic synthesis and pharmaceuticals.

Uniqueness

4-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (bromomethyl) groups allows for versatile synthetic applications and the formation of diverse products.

Biological Activity

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a halogenated pyridine derivative with significant potential in pharmaceutical applications. This compound's unique structural features, including its bromomethyl, chlorine, and fluorine substituents, contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClF, with a molar mass of approximately 210.43 g/mol. The compound features a bromomethyl group at the 4-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This arrangement imparts distinctive electronic properties that influence its reactivity and biological interactions.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its halogen substituents enhance its binding affinity and selectivity, making it a candidate for drug development. Similar compounds have demonstrated inhibitory effects on cytochrome P450 enzymes, crucial for drug metabolism, suggesting that this compound may exhibit comparable inhibitory activities.

Table 1: Comparison of Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-5-fluoropyridine | 0.82 | Lacks chlorine; different reactivity profile |

| 2-Chloro-3-fluoropyridine | 0.76 | Lacks bromine; potential for different interactions |

| 3-Bromo-5-chloropyridine | 0.78 | Lacks fluorine; varying electronic properties |

| 4-Bromo-2-chloro-5-fluoropyridine | 0.73 | Different positional arrangement of halogens |

| 5-Bromo-2-chloro-3-fluoropyridine | 0.82 | Variation in halogen positions affecting reactivity |

The uniqueness of this compound lies in its combination of three distinct halogens on the pyridine ring, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the halogen substituents can significantly affect the biological activity of related compounds. For instance, the introduction of fluorine atoms has been shown to improve antiplasmodial activity against Plasmodium falciparum, while chlorinated analogues often exhibit greater potency than their fluorinated counterparts .

Case Study: Antimalarial Efficacy

In a study evaluating various fluorinated and chlorinated compounds against Plasmodium falciparum, it was found that chlorostyrylquinolines bearing a fluoro or trifluoromethyl group showed potent activity against resistant strains. For example, one compound demonstrated an EC50 value of 4.8 nM, indicating strong antiplasmodial efficacy . This suggests that similar modifications to this compound could enhance its therapeutic potential.

Applications in Drug Development

Due to its unique structural characteristics and biological activity, this compound is being explored for various applications in drug development. Its ability to act as a molecular scaffold for active pharmaceutical ingredients (APIs) positions it as a valuable candidate in the design of new therapeutics targeting specific diseases.

Properties

CAS No. |

1227563-95-2 |

|---|---|

Molecular Formula |

C6H4BrClFN |

Molecular Weight |

224.46 g/mol |

IUPAC Name |

4-(bromomethyl)-3-chloro-5-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |

InChI Key |

FDOUUZCWZMLPIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CBr)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.